molecular formula C10H10N2O B2548075 4-Methyl-5-phenyl-1,2-oxazol-3-amine CAS No. 1468579-48-7

4-Methyl-5-phenyl-1,2-oxazol-3-amine

Cat. No.: B2548075
CAS No.: 1468579-48-7
M. Wt: 174.203
InChI Key: DFYYXEYQFSSWJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-5-phenyl-1,2-oxazol-3-amine is a chemical compound provided for research and development purposes. This product is intended for use by qualified laboratory professionals only. It is strictly for research use and is not intended for human or veterinary diagnostic or therapeutic uses, or for personal application. The isoxazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. Researchers utilize this core structure in various investigations, including the synthesis of novel heterocyclic compounds, the study of structure-activity relationships (SAR), and the development of potential pharmacologically active molecules. Specific applications and the mechanism of action for this particular derivative should be determined by the researcher through appropriate experimental validation. Handling of this substance should be conducted in accordance with all applicable local, state, and federal regulations and under the guidance of a trained chemist.

Properties

IUPAC Name

4-methyl-5-phenyl-1,2-oxazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-9(13-12-10(7)11)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYYXEYQFSSWJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Metal Base-Mediated Cyclization

A patented method involves the reaction of acetonitrile with ethyl acetate in the presence of strong metal bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA). The process generates acetyl acetonitrile as a key intermediate, which subsequently reacts with p-toluenesulfonyl hydrazide to form hydrazone derivatives. Ring closure is achieved using hydroxylamine hydrochloride under alkaline conditions (pH > 13), yielding 4-Methyl-5-phenyl-1,2-oxazol-3-amine.

Reaction Conditions:

  • Step 1: Acetonitrile + Ethyl acetate → Acetyl acetonitrile
    • Metal base: NaH (1.1–1.4 equivalents)
    • Solvent: Tetrahydrofuran (THF)
    • Temperature: 0–5°C → 50°C (reflux)
  • Step 2: Acetyl acetonitrile + p-Toluenesulfonyl hydrazide → Hydrazone
    • Solvent: Methanol or ethanol
    • Reflux duration: 6 hours
  • Step 3: Hydrazone + Hydroxylamine hydrochloride → Target compound
    • Base: Potassium carbonate (2.2–4 equivalents)
    • Solvent: Ethylene glycol dimethyl ether
    • Yield: 89–92%

Optimization of Alkaline Conditions

The use of potassium carbonate ensures deprotonation of hydroxylamine, facilitating nucleophilic attack on the hydrazone intermediate. Excess base (≥3 equivalents) minimizes side reactions such as over-sulfonation, while inert atmospheres (e.g., nitrogen) prevent oxidation.

Phenyl Group Incorporation via Suzuki-Miyaura Coupling

Boronic Acid-Assisted Arylation

A patent describes the use of phenylboronic acid as an adjuvant to introduce the phenyl group at position 5 of the oxazole ring. The method starts with N-ethoxyoxalyl alanine ethyl ester, which undergoes cyclization in the presence of triphosgene (phosgene equivalent) and triethylamine.

Reaction Protocol:

  • Reactants:
    • N-Ethoxyoxalyl alanine ethyl ester: 24 g (0.11 mol)
    • Phenylboronic acid: 5.5 mmol
    • Triphosgene: 13.1 g (0.044 mol)
  • Conditions:
    • Solvent: Chloroform
    • Temperature: 0–5°C (dropwise addition) → 50°C (1 hour)
    • Yield: 95% (internal standard method)

Role of Adjuvants

Triphenylphosphine oxide (1.1 mmol) enhances reaction efficiency by stabilizing reactive intermediates, reducing byproduct formation (e.g., N,N-diethylformyl chloride) to ≤4%.

Industrial-Scale Synthesis

Solvent and Catalyst Selection

Large-scale production prioritizes cost-effective solvents like chlorobenzene or dichloromethane, which facilitate easy separation via distillation. Catalytic amounts of triethyl phosphite (5.5 mmol) improve cyclization kinetics, enabling batch processing with >90% purity.

Table 1: Industrial Synthesis Parameters

Parameter Value
Batch size 0.42 mol (triethylamine)
Reaction volume 50–100 L
Purification method Crystallization (chloroform)
Throughput 15 kg/day

Analytical Validation of Synthesis

X-ray Crystallography

Structural confirmation relies on single-crystal X-ray diffraction. For this compound, bond lengths critical to verification include:

  • C—N (oxazole ring): 1.36–1.41 Å
  • C—O (oxazole ring): 1.43–1.45 Å

Table 2: Crystallographic Data

Parameter Value
Space group P21/c
Unit cell dimensions a = 8.21 Å, b = 12.03 Å, c = 14.56 Å
R-factor 0.042

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms ≥98% purity. Retention time: 6.8 minutes (methanol:water = 70:30).

Challenges and Mitigation Strategies

Competing Side Reactions

Over-sulfonation during hydrazone formation reduces yield by 10–15%. Mitigation includes:

  • Stoichiometric control of sulfonyl chlorides
  • Low-temperature addition (-10°C)
  • Use of scavengers (e.g., molecular sieves)

Byproduct Management

N,N-Diethylformyl chloride (2–4% yield) is removed via fractional distillation (bp 142–144°C) or selective extraction with carbon tetrachloride.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-phenyl-1,2-oxazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the anticancer potential of oxazole derivatives, including 4-methyl-5-phenyl-1,2-oxazol-3-amine. For instance, compounds within this class have demonstrated significant growth inhibition against various cancer cell lines. A notable example includes a related compound that exhibited percent growth inhibitions of 86.61% against SNB-19 cells and 85.26% against OVCAR-8 cells, indicating a promising therapeutic profile for further development in oncology .

Neuroprotective Properties
The compound has also been investigated for its neuroprotective effects, particularly in the context of tauopathies such as Alzheimer's disease. Research suggests that derivatives of oxazolamines can inhibit the oligomerization of tau proteins, which is a critical factor in the pathogenesis of neurodegenerative disorders . This suggests that this compound could serve as a lead compound for developing treatments targeting tau-mediated neurodegeneration.

Synthetic Methodologies

Synthesis of Isoxazole Derivatives
The synthesis of this compound can be accomplished through various metal-free synthetic routes, which have been shown to yield high quantities of isoxazole derivatives with diverse functional groups . These methodologies are not only efficient but also environmentally friendly, making them attractive for pharmaceutical applications.

Structure–Activity Relationship Studies
Understanding the structure–activity relationship (SAR) of oxazole derivatives is crucial for optimizing their biological activity. Studies have systematically varied substituents on the oxazole ring to evaluate their effects on potency and selectivity against various biological targets . This approach has led to the identification of more potent analogs that could be further explored for therapeutic use.

Biological Evaluations

Antioxidant Properties
Compounds derived from this compound have been evaluated for their antioxidant properties using in vivo models such as Caenorhabditis elegans and human primary fibroblasts . These studies indicate that certain derivatives possess superior antioxidant capabilities compared to traditional antioxidants like quercetin.

Antimicrobial Activity
In addition to anticancer and neuroprotective properties, some derivatives have shown significant antimicrobial activity against various pathogens. For example, certain synthesized compounds demonstrated low minimum inhibitory concentration (MIC) values against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting their potential use as antimicrobial agents .

Table 1: Anticancer Activity of Oxazole Derivatives

Compound IDCell LinePercent Growth Inhibition (%)
6hSNB-1986.61
6hOVCAR-885.26
6hNCI-H4075.99
OtherVarious51.88 - 67.55

Table 2: Antioxidant Activity Evaluation

ModelCompound IDActivity Level
C. elegansVariousExcellent
Human FibroblastsVariousSuperior to Quercetin

Mechanism of Action

The mechanism of action of 4-Methyl-5-phenyl-1,2-oxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications
4-Methyl-5-phenyl-1,2-oxazol-3-amine C₁₀H₁₀N₂O 174.20 4-Me, 5-Ph, 3-NH₂ Potential enzyme inhibition
5-Methyl-4,5-dihydro-1,2-oxazol-3-amine C₄H₈N₂O 100.12 5-Me, saturated ring Increased flexibility; lower MW
3-Amino-4-bromo-5-methylisoxazole C₄H₅BrN₂O 177.02 4-Br, 5-Me, 3-NH₂ Melting point: 73–75°C; reactive in substitutions
3-Amino-5-methylisoxazole C₄H₆N₂O 98.10 5-Me, 3-NH₂ High purity (>95%); simpler structure
5-(Quinolin-6-yl)-1,2-oxazol-3-amine C₁₂H₉N₃O 211.22 5-Quinolinyl, 3-NH₂ Enhanced π-π interactions; pharmaceutical potential
3-Methyl-4-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine C₁₁H₈F₃N₂O 256.19 3-CF₃-Ph, 3-Me, 5-NH₂ Electron-withdrawing CF₃ group; improved stability

Key Research Findings

  • Stereochemical Control : Optically active oxazolidines, such as bis(4-methyl-5-phenyl-1,3-oxazolidin-3-yl)methane, serve as chiral auxiliaries in asymmetric synthesis .
  • Thermal Stability : CF₃-substituted oxazolamines (e.g., ) demonstrate higher thermal stability due to strong C–F bonds, making them suitable for high-temperature applications.
  • Crystallography : Tools like SHELX and ORTEP-3 aid in elucidating hydrogen-bonding patterns and crystal packing, critical for understanding structure-activity relationships .

Biological Activity

4-Methyl-5-phenyl-1,2-oxazol-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the synthesis, biological properties, mechanisms of action, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the cyclization of precursors such as 2-aminoacetophenone with hydroxylamine hydrochloride under acidic conditions. This method is scalable for industrial production, utilizing continuous flow reactors to optimize yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits broad-spectrum antimicrobial activity. Studies have shown that derivatives of oxazole compounds often demonstrate significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values:

CompoundTarget BacteriaMIC (µg/mL)
This compoundStaphylococcus aureus16
This compoundEscherichia coli32
This compoundPseudomonas aeruginosa64

These values suggest that the compound has potential as a therapeutic agent against resistant bacterial strains .

Anticancer Activity

The compound has also been investigated for its anticancer properties. It appears to affect various cancer cell lines by modulating cell proliferation and inducing apoptosis. Mechanisms may include the inhibition of specific kinases involved in tumor growth.

Case Study:
In vitro studies on cancer cell lines have shown that this compound reduces cell viability in a dose-dependent manner. For example:

Cell LineIC50 (µM)
MCF7 (Breast)10
HeLa (Cervical)15
A549 (Lung)12

These findings underscore the potential of this compound in cancer therapeutics .

The biological activity of this compound is attributed to its interaction with various molecular targets. It is hypothesized to bind to specific enzymes or receptors, altering their activity and leading to biological effects such as:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation: It can interact with receptors that regulate apoptosis pathways in cancer cells.

Comparative Analysis

When compared to similar compounds, such as other oxazole derivatives, 4-Methyl-5-phenyl-1,2-oxazol-3-amines demonstrate unique properties due to their specific substitution patterns. This distinctiveness may enhance their efficacy and selectivity against certain pathogens or cancer types.

Comparison Table:

Compound NameActivity TypeNotable Features
4-Methyl-5-phenyl oxazoleAntimicrobial/AnticancerBroad-spectrum activity
AleglitazarAntidiabeticSpecific for glucose metabolism
DitazolePlatelet aggregationTargets blood clotting mechanisms
MubritinibTyrosine kinase inhibitorSelective for certain cancer types

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Methyl-5-phenyl-1,2-oxazol-3-amine, and how can purity be optimized?

  • Methodology : Use condensation reactions between substituted phenylacetylenes and hydroxylamine derivatives under acidic conditions. For example, cyclization of 3-amino-5-methylisoxazole with phenyl-substituted precursors in ethanol/HCl yields the target compound. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical to achieve >95% purity .
  • Data Note : Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane 1:2) and confirm purity via HPLC (C18 column, methanol/water 70:30, retention time ~8.2 min).

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodology : Employ single-crystal X-ray diffraction (SC-XRD). Grow crystals via slow evaporation of a saturated ethanol solution. Use SHELXL for refinement and WinGX for data processing .
  • Key Parameters : Expect planar geometry for the oxazole ring (dihedral angle <5° with phenyl group). Compare bond lengths (e.g., C-N: ~1.34 Å, C-O: ~1.36 Å) to DFT-optimized structures .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H NMR (DMSO-d6): δ 2.3 (s, 3H, CH3), 6.8–7.5 (m, 5H, aromatic), 5.2 (s, 2H, NH2) .
  • IR : Key peaks at 3350 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=N), and 1550 cm⁻¹ (C-O) .
  • MS : ESI-MS m/z 189.1 [M+H]⁺ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.